Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a derivative of the organic triazine compound . It is related to Benzyl 4,6-Dimethoxy-1,3,5-triazinyl Carbonate (Z-DMT), which is a useful reagent for the introduction of benzyloxycarbonyl group into amines .
Synthesis Analysis
The synthesis of similar compounds involves the use of cyanuric chloride and sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . For the synthesis of Z-DMT, freshly distilled Z-Cl was added to a solution of HO-DMT and triethylamine in chloroform .Chemical Reactions Analysis
The compound is related to DMTMM, which is commonly used for activation of carboxylic acids, particularly for amide synthesis . The compound is also related to Z-DMT, which is used as a reagent for the introduction of benzyloxycarbonyl group into amines .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown the utility of related triazine compounds in the synthesis of various heterocyclic derivatives, showcasing their role as building blocks in organic chemistry. For example, triazine derivatives have been utilized in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through oxidative aminocarbonylation-cyclization processes, which displayed significant stereoselectivity (Gabriele et al., 2006). Additionally, the formation of novel 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas, highlighting the versatility of triazine compounds in synthesizing pseudopeptidic structures (Sañudo et al., 2006).
Corrosion Inhibition
Triazine derivatives have also been investigated for their application as corrosion inhibitors. A study on benzothiazole derivatives, including triazine-based molecules, demonstrated their effectiveness in preventing steel corrosion in acidic environments. These inhibitors were shown to adsorb onto surfaces, providing a physical and chemical barrier against corrosion, and were found to be more efficient than other benzothiazole family inhibitors (Hu et al., 2016).
Amide and Ester Formation
A specific triazine compound, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), has been identified as an efficient condensing agent for the formation of amides and esters. DMTMM facilitates the condensation of carboxylic acids and amines, offering a practical method for synthesizing these compounds under atmospheric conditions without the need for solvent drying. The ease of removal of the co-product from DMTMM after condensation makes this method particularly appealing for organic synthesis (Kunishima et al., 1999).
Anti-inflammatory and Analgesic Agents
Research into the medicinal chemistry applications of triazine derivatives has led to the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. Derivatives synthesized from visnaginone and khellinone have shown significant COX-2 inhibitory activity, along with promising analgesic and anti-inflammatory effects. These findings suggest the potential of triazine derivatives in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Acid-Degradable Epoxy Resins
Hexahydro-s-triazine derivatives have been explored for their use in creating acid-degradable epoxy resins. These compounds can be synthesized with amino groups and used as curing agents for epoxy resin, resulting in materials that exhibit high thermal and mechanical properties comparable to those cured with traditional agents. Importantly, these resins can be controllably degraded with strong acid stimuli, presenting a novel approach to recyclable epoxy resin technology (You et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), have been used as cross-linking agents in the development of carboxymethyl cellulose (cmc) films .
Mode of Action
The compound interacts with its targets through a condensation reaction. DMTMM, a structurally similar compound, has been used as a condensing agent for the transformation of carboxylic acids and amines to the corresponding amides .
Result of Action
The compound’s action results in the formation of amides from carboxylic acids and amines . In the context of CMC films, the presence of DMTMM effectively improved various properties of the films, including moisture uptake, moisture content, water vapour permeability, water solubility, and oil resistance .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, in the development of CMC films, the physical-mechanical properties of the films were influenced by different weight percentages of DMTMM and glycerol .
Biochemical Analysis
Biochemical Properties
It is also used as a condensing agent in the coupling of amino acids .
Molecular Mechanism
The molecular mechanism of Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate involves the formation of sterically bulky diastereoisomers when used as a condensing agent in the coupling of amino acids . This results in the amino group of the amino acid derivative being introduced in the triazine unit of the compound .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and not hygroscopic , suggesting that it may have good stability over time.
properties
IUPAC Name |
benzyl N-[2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O5/c1-24-14-19-12(20-15(21-14)25-2)8-17-13(22)9-18-16(23)26-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,22)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFQWXKYMQXYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CNC(=O)OCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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